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Introduction

Olivine is a name for a series of nesosilicate minerals with the general formula (Mg,Fe)2SiOa.[1]
It is a primary component of the Earth's upper mantle and a common mineral in mafic and
ultramafic igneous rocks.[1][2] The olivine group of minerals crystallizes in the orthorhombic
system and is characterized by isolated silica tetrahedra linked by divalent cations.[2][3] This
guide provides a comprehensive overview of the crystal structure and chemical composition of
olivine, with a focus on the two most common end-members, forsterite (Mg2SiOa4) and fayalite
(FezSi0a4).[1]

Chemical Composition

The chemical composition of most naturally occurring olivines can be represented as a solid
solution between the magnesium-rich end-member forsterite and the iron-rich end-member
fayalite.[1] The substitution of Mg?* for Fe2* occurs readily within the crystal structure due to
their similar ionic radii and charge.[4] The composition is typically expressed in terms of the
molar percentage of forsterite (Fo) or fayalite (Fa), for example, Fo7oFaso.[1]

Minor amounts of other elements can also be present, substituting for magnesium and iron.
These include manganese (Mn), calcium (Ca), and nickel (Ni).[1] This leads to other, rarer
minerals within the olivine group, such as tephroite (Mn2SiO4), monticellite (CaMgSiOa4), and
kirschsteinite (CaFeSiOa).[1][2]
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The Olivine Solid Solution Series

The continuous solid solution between forsterite and fayalite is a key feature of olivine's
chemistry. This relationship can be visualized as a linear series with the two end-members at
either extreme.
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A diagram illustrating the solid solution series of olivine.

Crystal Structure

All minerals in the olivine group crystallize in the orthorhombic crystal system, with the space
group Pbnm.[1][2] The structure is classified as a nesosilicate, meaning it is composed of
isolated [SiOa4]*~ tetrahedra that are not directly bonded to each other.[2][3] These tetrahedra
are linked by divalent metal cations (Mg?* and Fe2*) that occupy two distinct octahedral sites,
designated M1 and M2.[2][4]

The overall structure can be described as a distorted hexagonal close-packed array of oxygen
atoms, with silicon atoms occupying one-eighth of the tetrahedral voids and the metal cations
occupying half of the octahedral voids.[1][5] The M1 site is a slightly smaller and more regular
octahedron, while the M2 site is larger and more distorted.[2][4]

Crystallographic Data

The unit cell parameters and atomic coordinates are fundamental to describing the crystal
structure. These values vary with the composition of the olivine. The tables below provide the
crystallographic data for the end-members forsterite and fayalite.

Table 1: Unit Cell Parameters for Forsterite and Fayalite
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. Unit Cell
Mineral Formula a(A) b (A) c (A)
Volume (A3)
Forsterite Mg2SiOa 4,752 10.193 5.977 289.509
Fayalite Fe2SiOa 4.822 10.488 6.094 308.193
Data sourced
from
MineralsClou
d.[6][7]
Table 2: Atomic Coordinates for Forsterite (Mgz2SiOa)
Atom Site X y z
Mgl 4a 0.00000 0.00000 0.00000
Mg2 4c 0.99150 0.27740 0.25000
Si 4c 0.42620 0.09400 0.25000
o1 4c 0.76570 0.09130 0.25000
02 4c 0.22150 0.44740 0.25000
O3 8d 0.27770 0.16280 0.03310

Data sourced
from

MineralsCloud.

[7]

Table 3: Atomic Coordinates for Fayalite (Fe2SiOa)

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


http://www.mineralscloud.com/resources/mineralsdatabase/Forsterite
https://verso.uidaho.edu/esploro/outputs/doctoral/The-Crystal-Structure-of-Olivine-and/996638329101851
https://verso.uidaho.edu/esploro/outputs/doctoral/The-Crystal-Structure-of-Olivine-and/996638329101851
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Atom Site X y z

Fel 4a 0.00000 0.00000 0.00000
Fe2 4c 0.98600 0.28020 0.25000
Si 4c 0.43010 0.09740 0.25000
o1 4c 0.76790 0.09160 0.25000
02 4c 0.21040 0.45410 0.25000
o3 8d 0.28810 0.16490 0.03800

Data sourced
from

MineralsCloud.

[6]

Visualization of the Olivine Crystal Structure

The arrangement of the silica tetrahedra and the metal-oxygen octahedra is crucial to
understanding the properties of olivine. The following diagram illustrates the coordination within
the olivine crystal structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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